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Welcome to the Z-360 Technical Support Center. This resource is designed to help

researchers, scientists, and drug development professionals troubleshoot experimental

variability and address common issues encountered while using the Z-360 platform.

Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.

General Platform & Automated Liquid Handling
Question: My automated liquid handler is dispensing inaccurate volumes. What are the

common causes and solutions?

Answer: Inaccurate liquid dispensing from the Z-360's automated handler can introduce

significant variability. Here are the primary causes and how to troubleshoot them:

Improper Calibration: The system may require recalibration over time. Follow the

manufacturer's calibration procedure, which typically involves dispensing a known volume of

liquid and comparing it to the expected volume.[1]

Pipette Tip Issues: Ensure pipette tips are firmly and correctly attached to the handler.[1]

Loose or improperly seated tips can cause air bubbles and lead to inconsistent volumes.[1]

Check for any damage, such as cracks or blockages, and replace tips if necessary.[1]
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Sensor Malfunction: The handler's sensors detect the position of various components.[1] If a

sensor is dirty or malfunctioning, it can lead to positioning errors. Gently clean the sensors

with a soft, dry cloth. If the problem persists, the sensor may need replacement.[1]

Liquid Class Mismatch: The Z-360 uses "liquid classes," which are sets of parameters

optimized for different liquid types (e.g., aqueous, viscous, volatile). Using the wrong class

can lead to inaccurate dispensing. Always select or define a liquid class that matches the

properties of your reagent.

Clogged Tubing (for Positive Displacement Systems): If your system uses positive

displacement, check that all tubing is clean, clear of bubbles, and free of kinks.[2]

Troubleshooting Summary for Liquid Handler Inaccuracy

Potential Cause Troubleshooting Step Recommended Action

Calibration Drift
Run calibration check with
verification liquid.

Follow the on-screen
recalibration protocol if
dispensed volume is
outside ±2% of the target.
[1]

Pipette Tip Seal
Visually inspect tip seating; run

a tip seal test.

Re-rack tips; ensure

compatibility of tips with the Z-

360 handler.[1]

Sensor Obstruction
Inspect optical and pressure

sensors for debris.

Clean gently with a lint-free

cloth; run sensor diagnostics.

[1]

| Incorrect Liquid Class| Verify the selected liquid class matches reagent properties. | Select the

correct predefined class or create a new one by optimizing parameters.[3] |

High-Throughput Screening (HTS) Assays
Question: I'm observing significant plate-to-plate or intra-plate variability in my HTS assay. How

can I identify and mitigate this?
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Answer: Variability in HTS is a common challenge stemming from both systematic and random

errors.[4][5]

1. Identify the Source of Variation:

Systematic Errors: These often appear as recognizable patterns.[5]

Edge Effects: Wells on the edges and corners of a microplate behave differently from

interior wells, often due to increased evaporation and temperature gradients.[6] This can

lead to higher concentrations of solutes in the outer wells.[6]

Row/Column Effects: A consistent deviation in signal across a specific row or column on

every plate can indicate issues with the liquid handler, plate reader, or incubator.[5]

Random Errors: These are unpredictable fluctuations that can lower the precision of your

assay.[5]

2. Implement Mitigation Strategies:

To Counteract Edge Effects:

Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or

buffer to create a humidity barrier.[6]

Use specially designed low-evaporation plates that may feature condensation rings or

lower-hanging lids.[6]

Allow plates to rest at room temperature for 1-2 hours before incubation to promote even

cell adhesion.[6]

To Reduce Assay-Wide Variability:

Use Controls Effectively: Place both positive and negative controls on every plate to

monitor assay performance. A scattered layout of controls is often better than placing them

only on the edges.[7][8]

Normalize Your Data: Data normalization helps correct for systematic, plate-specific

biases.[9] Common methods include normalization to percent-of-control or Z-score
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transformation.[9] For screens with high hit rates (>20%), methods like the Loess fit may

perform better than the B-score.[8][10]

3. Monitor Assay Quality with QC Metrics: Regularly calculate quality control metrics for each

plate to ensure data reliability.

Common HTS Quality Control Metrics | Metric | Formula | Interpretation | Acceptable Range | |

:--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| |

Measures the separation between positive and negative control distributions.[11][12] | 0.5 ≤ Z'

< 1: Excellent assay. 0 < Z' < 0.5: Acceptable assay.[11] | | Signal-to-Background (S/B) |

Mean_pos / Mean_neg | A simple measure of the dynamic range of the assay. | Generally, S/B

> 2 is considered acceptable, but this is highly assay-dependent.[12] | | Strictly Standardized

Mean Difference (SSMD) | (Mean_pos - Mean_neg) / √(Var_pos + Var_neg) | Robust metric

that quantifies the difference between controls relative to their variability.[11] | β̂ > 3: Excellent

assay. 1 < β̂ ≤ 3: Good assay.[11] |

Below is a troubleshooting workflow for addressing high data variability.
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Caption: A logical workflow for troubleshooting high variability in HTS data.
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Cell-Based Assays
Question: My cell-based assay results are not reproducible. What are the most common

sources of variability?

Answer: Reproducibility is a major concern in cell-based assays, often stemming from subtle

variations in cell handling and culture conditions.[13][14]

Cell Health and Passage Number: Use cells at a consistent and low passage number. As

cells are cultured for extended periods, they can undergo genetic drift, leading to altered

phenotypes and experimental responses.[15]

Inconsistent Seeding Density: An uneven distribution of cells across the wells of a plate is a

critical source of variability.[16] Ensure your cell suspension is homogenous before and

during plating. After seeding, letting the plate sit at room temperature for 30 minutes before

moving it to the incubator can promote a more even cell layer.[16]

Suboptimal Growth Phase: Always passage and plate cells when they are in their

exponential (log) growth phase, typically at 70-80% confluency.[15] Using cells from a

confluent or stationary phase can lead to inconsistent growth and assay results.[15]

Media and Reagent Variability: Use consistent lots of media, serum, and key reagents. Light

exposure can damage cell culture media, reducing its growth potential, so store it protected

from light.[17] Minimize the time media spends at 37°C to prevent spontaneous decay of

components.[17]

The diagram below illustrates a standard workflow for a cell-based assay on the Z-360
platform.
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Caption: A typical experimental workflow for a Z-360 cell-based assay.
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Next-Generation Sequencing (NGS) Library Preparation
Question: My final NGS library yield is poor. What are the most common causes and how can I

improve it?

Answer: Low library yield is a frequent issue in NGS library preparation. Critical steps from

input quality to purification can impact the final amount of library.

Poor Input Quality/Quantity: The quality of the starting DNA/RNA is paramount. Degraded

nucleic acid will result in low library complexity and yield.[18] Use fluorometric methods (e.g.,

Qubit) for quantification, as absorbance-based methods can overestimate the amount of

usable material.[18]

Inefficient Ligation or Amplification:

Adapter-Dimers: A large peak around 70-90 bp on a Bioanalyzer trace indicates the

presence of adapter-dimers, which form during ligation and compete with your library

fragments during amplification.[19] This depletes primers and reduces the yield of desired

fragments. An additional bead cleanup step can help remove them.[19]

Suboptimal PCR Cycles: Too few PCR cycles will result in low yield, while too many can

lead to overamplification, introducing bias toward smaller fragments and artifacts.[19][20] If

your yield is low, try adding 1-3 additional PCR cycles.[19]

Loss During Cleanup Steps: The bead-based cleanup and size selection steps are critical.

Ensure beads are fully resuspended before use.[19]

Use fresh ethanol for washes, as the correct volume is critical for size selection.[19]

Do not over-dry the beads, as this can make the DNA difficult to elute, leading to sample

loss.[19]

Troubleshooting Low NGS Library Yield
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Failure Signal Common Root Cause Recommended Solution

Low starting yield / smear in

electropherogram

Degraded DNA/RNA;
sample contaminants
(phenol, salts); inaccurate
quantification.[18]

Re-purify sample; Use
fluorometric quantification
(Qubit); Assess integrity
(TapeStation).[18]

Unexpected fragment size /

adapter-dimer peaks

Over/under-shearing;

suboptimal adapter-to-insert

ratio.[18]

Optimize shearing time/power;

Adjust adapter concentration;

Perform extra bead cleanup.

[18][19]

High duplicate rate /

overamplification artifacts

Too many PCR cycles;

inefficient polymerase or

inhibitors.[18]

Reduce PCR cycle number;

Use a high-fidelity, inhibitor-

resistant polymerase.[18][20]

| Sample loss during cleanup | Incorrect bead ratio; bead over-drying; inefficient washing.[18] |

Follow protocol for bead ratios precisely; Do not let beads crack; Ensure complete ethanol

removal.[19] |

A simplified signaling pathway, such as one that could be investigated using RNA-Seq on the

Z-360, is shown below.
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Caption: A simplified diagram of the MAPK/ERK signaling pathway.

FAQs
Q1: What is the Z'-factor and why is it important for my HTS assay? The Z'-factor is a statistical

parameter used to evaluate the quality of an HTS assay.[11] It measures the dynamic range

and data variation associated with the positive and negative controls. A value between 0.5 and

1.0 indicates an excellent assay that is well-suited for high-throughput screening.[11]
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Q2: How often should I test my cell cultures for mycoplasma contamination? There is no single

optimal frequency for all labs. A good starting point is to test every four weeks and monitor the

results.[15] If your lab has many users sharing equipment or includes personnel less

experienced with aseptic technique, you may need to increase the testing frequency, as both

factors increase the risk of contamination.[15]

Q3: My NGS library shows a prominent peak at ~130bp after amplification, but my fragments

should be larger. What is this? This is likely a "primer-dimer" or "adapter-dimer" peak, where

PCR primers or sequencing adapters have ligated to each other. These small fragments often

amplify more efficiently than the larger library fragments of interest. They should be removed

with a bead-based cleanup or gel purification before sequencing, as they will consume

sequencing resources and lower the amount of useful data.[19]

Q4: Can I use the outer rows of a 384-well plate to increase throughput? While technically

possible, it is not recommended for sensitive assays. The outer rows and columns are highly

susceptible to "edge effects," primarily caused by increased evaporation and temperature

fluctuations.[6] This can alter reagent concentrations and cell growth, leading to unreliable and

biased data.[6] If you must use the entire plate, ensure it is well-sealed and consider using data

correction algorithms.

Key Experimental Protocols
Protocol: Assessing and Mitigating Plate Edge Effects
Objective: To quantify the impact of edge effects in a cell-based assay and implement

mitigation strategies.

Methodology:

Plate Seeding: Prepare a homogenous cell suspension at your desired concentration.

Uniform Plating: Seed all 384 wells of a microplate with the same volume of cell suspension.

Do not add any compounds or treatments.

Incubation: Incubate the plate under standard assay conditions for the typical experiment

duration (e.g., 48-72 hours).
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Viability Assay: At the end of the incubation period, add a cell viability reagent (e.g.,

resazurin-based) to all wells.

Data Acquisition: After the appropriate incubation time for the reagent, read the plate on the

Z-360's integrated reader (fluorescence or absorbance).

Data Analysis:

Generate a heatmap of the plate's raw signal values.

Calculate the mean and standard deviation for the inner wells and the outer wells

separately.

A significant difference in the mean signal or higher variability in the outer wells indicates a

pronounced edge effect.

Mitigation Test (Repeat):

Repeat the experiment using a new plate. This time, fill the outer two rows and columns

(the "moat") with 50 µL of sterile phosphate-buffered saline (PBS) or sterile water.

Seed the inner wells with the same cell suspension as before.

Analyze the data as in step 6 and compare the results to determine if the buffer moat

effectively reduced the edge effect.

Protocol: Basic Quantification of NGS Libraries
Objective: To accurately determine the concentration of a prepared NGS library before

sequencing.

Methodology:

Quantification Method: Use a fluorometric method that relies on a DNA-binding dye (e.g.,

Qubit or PicoGreen assay) for accurate quantification. This is more accurate than UV-

spectroscopy (e.g., NanoDrop), which measures all nucleic acids and can be skewed by

contaminants.[18]
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Standard Curve: Prepare a fresh standard curve using the provided DNA standards. Ensure

standards cover the expected concentration range of your library.

Sample Preparation: Dilute a small aliquot (1-2 µL) of your final NGS library according to the

assay's instructions. The dilution factor should place the library's concentration within the

linear range of the standard curve.

Measurement: Mix the diluted library with the dye/buffer solution and measure the

fluorescence on a compatible fluorometer.

Concentration Calculation: Use the standard curve to calculate the concentration of the

diluted sample, then multiply by the dilution factor to determine the final library concentration

in ng/µL.

Quality Assessment (Fragment Analysis):

Run 1 µL of the undiluted library on an automated electrophoresis system (e.g., Agilent

Bioanalyzer or TapeStation).

Confirm the library has the expected size distribution and is free of significant adapter-

dimer contamination.[19]

Molarity Calculation: Using the average library size (in bp) from the fragment analyzer and

the concentration (in ng/µL) from the fluorometer, calculate the molar concentration (nM) of

the library. This value is critical for accurate loading onto the sequencer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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